Heptacosanoate

Description

Isolation and Characterization from Marine Organisms

The marine cyanobacterium Moorea producens has been identified as a source of heptacosanoate derivatives. Specifically, 2,3-dihydroxypropyl this compound was isolated from an organic extract of a Red Sea strain of this cyanobacterium. nih.govresearchgate.netnih.govresearchgate.net The structure of this compound was determined through various spectroscopic methods, including UV, IR, 1D and 2D NMR, and HRESIMS, and by comparing the data with existing literature. nih.govresearchgate.netdntb.gov.ua This discovery was part of a broader investigation into the bioactive compounds produced by marine cyanobacteria. nih.govscience.gov

While direct isolation of this compound from sponge-derived Streptomyces species is not explicitly detailed in the provided results, the broader context of research on marine microorganisms, including those associated with sponges, indicates a rich chemical diversity. researchgate.netresearchgate.netscience.gov For instance, studies on Streptomyces species derived from sponges have led to the isolation of various other bioactive compounds. researchgate.netresearchgate.net Further investigation into the metabolomes of these marine microbes could reveal the presence of this compound and its derivatives.

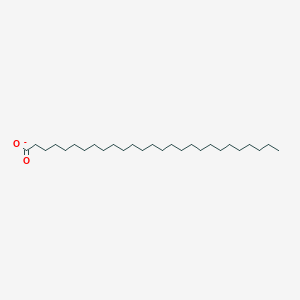

Structure

2D Structure

Properties

Molecular Formula |

C27H53O2- |

|---|---|

Molecular Weight |

409.7 g/mol |

IUPAC Name |

heptacosanoate |

InChI |

InChI=1S/C27H54O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27(28)29/h2-26H2,1H3,(H,28,29)/p-1 |

InChI Key |

VXZBFBRLRNDJCS-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)[O-] |

Origin of Product |

United States |

Natural Occurrence and Biogeographical Distribution of Heptacosanoate and Its Derivatives

Occurrence in Other Biological Systems (e.g., Animal Epidermal Lipids)

Heptacosanoate, a very-long-chain saturated fatty acid (VLCFA), and its derivatives, while not as ubiquitous as shorter-chain fatty acids, are integral components of lipids in various animal biological systems. Their presence is particularly noted in epidermal lipids, where they contribute to the skin's barrier function, and in the complex chemical communication systems of insects.

In mammalian skin, the outermost layer, the stratum corneum, contains a lipid matrix rich in free fatty acids, cholesterol, and ceramides. nih.gov This matrix is crucial for preventing water loss and protecting against external threats. Very-long-chain fatty acids are essential for maintaining this epidermal barrier. Research on mice with a targeted disruption of the acyl-CoA binding protein (ACBP) gene demonstrated a significant and specific decrease in very-long-chain free fatty acids in the stratum corneum. ebi.ac.uk This reduction was linked to a nearly 50% increase in transepidermal water loss, indicating a compromised skin barrier. ebi.ac.uk While free fatty acids are major components of the epidermal lipids in various mammals including rats, cattle, dogs, and pigs, the specific profile of these fatty acids can differ significantly between species. nih.gov

Beyond mammals, heptacosanoic acid plays a role in the chemical ecology of insects. It has been identified as a kairomone for the egg parasitoid Trichogramma chilonis. informaticsjournals.co.in Kairomones are chemical substances emitted by one species that benefit a receiving species. In this case, heptacosanoic acid helps T. chilonis locate its host. informaticsjournals.co.in The fatty acid composition in insects is diverse and serves various functions, from energy storage to acting as precursors for waxes and pheromones. nih.gov The specific fatty acids present can be influenced by diet and the insect's life stage. nih.govresearchgate.net

The following table summarizes the occurrence and role of this compound and related very-long-chain fatty acids in different animal systems based on research findings.

| Animal Group | Specific Organism/System | Compound | Location/Context | Noted Significance |

| Mammals | Mouse (Mus musculus) | Very-long-chain free fatty acids (including the class to which this compound belongs) | Stratum corneum of the epidermis | Essential for maintaining the epidermal barrier function and preventing water loss. ebi.ac.uk |

| Mammals | Rat, Bovine, Dog, Pig | Free fatty acids (general class) | Epidermal lipids | Major constituents of the epidermal lipid profile. nih.gov |

| Insects | Trichogramma chilonis (an egg parasitoid) | Heptacosanoic acid | Kairomone | Influences host location by the parasitoid. informaticsjournals.co.in |

Biosynthetic Pathways and Mechanistic Elucidation of Heptacosanoate Formation

Pathways of Very-Long-Chain Fatty Acid Elongation Leading to Heptacosanoic Acid

The biosynthesis of heptacosanoic acid is an extension of the primary fatty acid synthesis, occurring primarily at the endoplasmic reticulum. The process involves a multi-enzyme complex known as the fatty acid elongase (FAE) system, which sequentially adds two-carbon units to a growing acyl-CoA chain.

Initiation with an Odd-Chain Primer: Unlike the more common even-chain fatty acids that are initiated from the two-carbon primer acetyl-CoA, the synthesis of odd-chain fatty acids, including heptacosanoic acid, typically begins with a three-carbon primer, propionyl-CoA . nih.govresearchgate.net This initial step is crucial for establishing the odd-numbered carbon framework. Propionyl-CoA can be derived from various metabolic sources, including the catabolism of amino acids such as isoleucine, valine, and methionine, or the β-oxidation of naturally occurring odd-chain fatty acids. nih.gov

The Elongation Cycle: Once initiated, the acyl chain undergoes cyclic elongation, with each cycle adding two carbons donated from malonyl-CoA . nih.gov This process is catalyzed by the FAE complex, which comprises four core enzymes that perform sequential reactions:

Condensation: This is the rate-limiting step, where a 3-ketoacyl-CoA synthase (KCS) catalyzes the condensation of the growing acyl-CoA chain (e.g., a C25-CoA) with a two-carbon unit from malonyl-CoA, resulting in a 3-ketoacyl-CoA (e.g., 3-ketoheptacosanoyl-CoA) and the release of CO2. The substrate specificity of the KCS enzyme is a primary determinant of the final chain length of the fatty acid produced. scholaris.canih.govnih.gov

First Reduction: The 3-ketoacyl-CoA is then reduced to a 3-hydroxyacyl-CoA by a 3-ketoacyl-CoA reductase (KCR), utilizing NADPH as the reducing agent. oup.com

Dehydration: A 3-hydroxyacyl-CoA dehydratase (HCD) removes a molecule of water from the 3-hydroxyacyl-CoA to form a trans-2,3-enoyl-CoA. oup.com

Second Reduction: Finally, a trans-2,3-enoyl-CoA reductase (ECR) reduces the double bond, using NADPH to yield a saturated acyl-CoA that is two carbons longer than the starting substrate. oup.com

This four-step cycle is repeated multiple times, extending the initial propionyl-CoA primer until the 27-carbon chain of heptacosanoyl-CoA is achieved. The specific KCS enzymes involved in the later stages of elongation to produce VLCFAs beyond C26 are crucial for the synthesis of heptacosanoic acid. nih.gov

| Step | Reaction | Enzyme | Cofactor |

| Initiation | Formation of a 3-carbon primer | Various | CoA |

| 1. Condensation | Acyl-CoA + Malonyl-CoA → 3-Ketoacyl-CoA + CO₂ | 3-Ketoacyl-CoA Synthase (KCS) | - |

| 2. Reduction | 3-Ketoacyl-CoA → 3-Hydroxyacyl-CoA | 3-Ketoacyl-CoA Reductase (KCR) | NADPH |

| 3. Dehydration | 3-Hydroxyacyl-CoA → trans-2,3-Enoyl-CoA + H₂O | 3-Hydroxyacyl-CoA Dehydratase (HCD) | - |

| 4. Reduction | trans-2,3-Enoyl-CoA → Acyl-CoA | trans-2,3-Enoyl-CoA Reductase (ECR) | NADPH |

Enzymatic Systems Responsible for Esterification of Heptacosanoic Acid

Once synthesized, heptacosanoic acid, typically in its activated form heptacosanoyl-CoA, can be incorporated into various lipid classes through esterification. This process involves the formation of an ester bond between the carboxyl group of the fatty acid and a hydroxyl group of an acceptor molecule. Several classes of enzymes are capable of catalyzing this reaction with VLCFA substrates.

Wax Synthases (WS): These enzymes are key in the production of wax esters, which are composed of a long-chain fatty acid esterified to a long-chain fatty alcohol. Wax synthases, formally known as fatty acyl-CoA:fatty alcohol acyltransferases, utilize VLCFA-CoAs like heptacosanoyl-CoA as substrates. The substrate specificity of WS enzymes can vary, but some have been shown to utilize a broad range of fatty acyl-CoAs. frontierspartnerships.orgoup.com

Diacylglycerol O-Acyltransferases (DGAT): DGAT enzymes are central to the synthesis of triacylglycerols (TAGs), the primary form of energy storage in many organisms. They catalyze the final step of TAG synthesis by esterifying a fatty acyl-CoA to a diacylglycerol (DAG) molecule. Studies have shown that DGAT isoforms, particularly DGAT1 and DGAT2, are involved in incorporating a wide range of fatty acids into TAGs, and their activity can influence the accumulation of VLCFAs in storage lipids. nih.govresearchgate.netnih.gov

Alcohol Acyltransferases (AATs): This is a broad category of enzymes that catalyze the formation of esters from various acyl-CoAs and alcohols. This family includes enzymes responsible for synthesizing a wide array of esters, from volatile flavor and aroma compounds to lipids. Certain AATs have been identified that can produce fatty acid ethyl esters and other alkyl esters, and their substrate promiscuity suggests they could potentially utilize heptacosanoyl-CoA if a suitable alcohol substrate is present. nih.gov

The specific enzyme responsible for producing a particular heptacosanoate ester would depend on the organism, tissue type, and the available pool of alcohol acceptor molecules (e.g., fatty alcohols, glycerol (B35011) backbone, or sterols).

Precursor Incorporation and Metabolic Flux Analysis in this compound Biosynthesis

Understanding the metabolic flow and precursor contribution to this compound synthesis can be achieved through isotopic labeling studies and metabolic flux analysis (MFA). These powerful techniques allow researchers to trace the path of carbon atoms from primary metabolic precursors into the final fatty acid product.

Precursor Labeling Studies: By supplying organisms with substrates labeled with stable isotopes (e.g., ¹³C), the incorporation of these isotopes into heptacosanoic acid can be tracked. For odd-chain fatty acids, ¹³C-labeled propionate (B1217596) would be a key precursor to trace. nih.gov Its incorporation would confirm the role of propionyl-CoA as the primer for the C27 chain. Similarly, supplying ¹³C-labeled glucose would allow for the analysis of carbon flow through central metabolism into both the propionyl-CoA primer (if synthesized de novo) and the malonyl-CoA extender units. nih.gov Analysis of the resulting labeled heptacosanoic acid by mass spectrometry can reveal the contribution of different precursors to its biosynthesis. researchgate.net

¹³C-Metabolic Flux Analysis (¹³C-MFA): ¹³C-MFA is a more advanced quantitative method that uses the labeling patterns of metabolites, often proteinogenic amino acids and lipid fragments, to calculate the rates (fluxes) of intracellular metabolic pathways. frontiersin.orgcreative-proteomics.com For this compound biosynthesis, a ¹³C-MFA study would involve:

Culturing the organism on a ¹³C-labeled carbon source (e.g., [1,2-¹³C]glucose).

Harvesting biomass and hydrolyzing it to obtain fatty acids.

Analyzing the mass isotopomer distribution of heptacosanoic acid and its fragments using Gas Chromatography-Mass Spectrometry (GC-MS).

Using computational models to fit the measured labeling data to a metabolic network model, thereby quantifying the fluxes through pathways leading to propionyl-CoA, acetyl-CoA, malonyl-CoA, and NADPH, all of which are essential for this compound synthesis. creative-proteomics.com

Such analyses can identify rate-limiting steps and competing pathways, providing valuable insights for potential metabolic engineering efforts aimed at increasing the production of specific VLCFAs. frontiersin.org

Comparative Biosynthetic Strategies Across Diverse Organisms

Heptacosanoic acid and its derivatives, such as the alkane heptacosane (B1219689), are found across different biological kingdoms, indicating a widespread, yet specialized, biosynthetic capability. The fundamental strategy of initiation with an odd-chain primer followed by elongation is likely conserved, but the specific enzymes and their regulation can differ.

Plants: In plants, VLCFAs are crucial components of cuticular waxes, suberin, and seed storage oils. The synthesis is carried out by FAE complexes where the condensing enzyme belongs to the KCS family. The Arabidopsis genome, for example, contains over 20 KCS genes, each with distinct substrate specificities and expression patterns, allowing for the production of a diverse array of VLCFAs in different tissues. nih.gov The formation of heptacosanoic acid in plants like Arnebia nobilis would be dependent on the expression of a KCS enzyme capable of elongating acyl chains up to C27.

Insects: Insects utilize VLCFAs and their derivatives (alkanes, alkenes, alcohols, and esters) as cuticular hydrocarbons (CHCs), which form a waterproof layer on their exoskeleton and act as chemical signals for communication. Heptacosane (C27 alkane), derived from heptacosanoic acid, is a common CHC. The insect FAE system utilizes elongase enzymes from the ELOVL family, which are homologous to mammalian elongases. The synthesis of an odd-chain CHC like heptacosane implies an underlying pathway for producing heptacosanoic acid, likely initiated from propionyl-CoA. researchgate.net

Microorganisms: Certain microorganisms are also capable of producing odd-chain VLCFAs. The oleaginous yeast Rhodosporidium toruloides, for instance, has been shown to produce heptacosanoic acid. Yeasts possess ELO-like elongase enzymes. Engineering studies in yeasts have demonstrated that overexpression of specific elongases and related enzymes can significantly boost the production of VLCFAs. In some bacteria, the fatty acid synthase (FAS) system itself can utilize propionyl-CoA to produce odd-chain fatty acids, which can then be further elongated. nih.govresearchgate.net

The table below summarizes the key condensing enzymes involved in VLCFA biosynthesis in different organisms.

| Organism Group | Key Condensing Enzyme Family | Primary Role of C27 Derivatives |

| Plants | 3-Ketoacyl-CoA Synthase (KCS) | Cuticular waxes, Suberin |

| Mammals | Elongation of Very-Long-Chain Fatty Acids (ELOVL) | Sphingolipids, Myelin Sheath |

| Insects | Elongation of Very-Long-Chain Fatty Acids (ELOVL) | Cuticular Hydrocarbons (e.g., Heptacosane) |

| Yeast | ELO-like Elongases | Membrane lipids, Storage lipids |

While the core catalytic mechanism of two-carbon elongation is universally conserved, the evolution of distinct families of condensing enzymes (KCS, ELOVL) in different lineages has allowed for the diversification of VLCFA profiles to suit specific biological functions, from forming protective barriers in plants and insects to serving specialized roles in mammalian cell membranes.

Biological Significance and Functional Contexts of Heptacosanoate

Integration within Cellular Lipid Metabolism and Energetics

As a very-long-chain fatty acid, heptacosanoate can be catabolized to produce cellular energy. molbiolcell.org The metabolism of long-chain fatty acids primarily occurs in the mitochondria and peroxisomes through a process known as beta-oxidation. This pathway systematically shortens the fatty acid chain, producing acetyl-CoA units.

The initial step in this process is the activation of the fatty acid to its coenzyme A (CoA) derivative, heptacosanoyl-CoA. This activated form is then transported into the mitochondrial matrix, a process facilitated by the carnitine shuttle system for long-chain fatty acids. Inside the mitochondria, heptacosanoyl-CoA undergoes sequential rounds of beta-oxidation. Each cycle involves four key enzymatic reactions catalyzed by acyl-CoA dehydrogenase, enoyl-CoA hydratase, L-3-hydroxyacyl-CoA dehydrogenase, and ketoacyl-CoA thiolase.

The breakdown of this compound, an odd-chain fatty acid, results in the production of multiple molecules of acetyl-CoA and, in the final cycle, one molecule of propionyl-CoA. Acetyl-CoA directly enters the citric acid cycle (Krebs cycle) to generate ATP, the primary energy currency of the cell. Propionyl-CoA is converted to succinyl-CoA, which also enters the citric acid cycle, thus contributing to anaplerosis, the replenishment of cycle intermediates. Studies on the beta-oxidation of shorter odd-chain fatty acids, such as heptanoate, have shown that acetate (B1210297) is a major end product, indicating that non-ketogenic routes of fatty acid carbon flow are significant. nih.gov This suggests that the catabolism of this compound is an efficient process for generating cellular energy. nih.gov

Contribution to Biological Barrier Function and Structural Integrity

This compound and its derivatives are fundamental components of protective barriers in both plants and animals, contributing to structural integrity and impermeability.

The aerial surfaces of plants are covered by a cuticle, a lipid-rich layer that acts as the primary barrier against uncontrolled water loss, UV radiation, and pathogen invasion. nih.govresearchgate.net The cuticle is composed of a cutin polymer matrix and a complex mixture of cuticular waxes. Very-long-chain fatty acids, including heptacosanoic acid, are essential precursors for the biosynthesis of these waxes. mdpi.comnih.gov

This compound can be found in cuticular waxes as free fatty acids or as part of more complex lipids, such as wax esters. For instance, pentacosyl this compound, a wax ester formed from a C27 fatty acid (heptacosanoic acid) and a C25 alcohol, has been isolated from the cuticular wax of Dolichandra cynanchoides. mdpi.com This compound has demonstrated potent insecticidal properties, highlighting the protective role of this compound-containing waxes. mdpi.com

Research on pea seeds has shown that higher concentrations of long-chain hydroxylated fatty acids, including dihydroxythis compound, are present in the seed coats of dormant seeds compared to non-dormant ones. frontiersin.org This suggests that these compounds enhance the stability and water impermeability of the seed coat, a critical factor for seed survival and germination timing. frontiersin.orgtheses.cz The analysis of cuticular waxes often involves gas chromatography and mass spectrometry to identify and quantify components like this compound. nih.gov

| Plant Species | This compound Derivative | Biological Function | Reference |

|---|---|---|---|

| Dolichandra cynanchoides | Pentacosyl this compound | Insecticidal activity against S. frugiperda and E. paenulata | mdpi.com |

| Pisum sp. (Pea) | Dihydroxythis compound | Contributes to seed coat impermeability and dormancy | frontiersin.org |

| Glycine max (Soybean) | Present in foliar cuticular wax | Structural component of the protective cuticle | researchgate.net |

Very-long-chain fatty acids are crucial for the structure and function of cellular membranes. springermedizin.de They are incorporated into various membrane lipids, including phospholipids (B1166683) and sphingolipids, influencing membrane fluidity, thickness, and the formation of specialized domains. mdpi.comspringermedizin.de

This compound, with its extended hydrocarbon chain, is found in sphingolipids, which are particularly enriched in the outer leaflet of the plasma membrane. mdpi.comnih.gov This localization is vital for proper membrane function and intercellular communication. mdpi.com The unique length of VLCFAs allows them to potentially span both leaflets of the lipid bilayer, which may contribute to the stability of curved membrane structures. molbiolcell.org They are also found in phospholipids such as phosphatidylserine (B164497) and phosphatidylethanolamine. mdpi.comnih.gov The incorporation of VLCFAs like this compound helps maintain membrane homeostasis and protects cells from stress. molbiolcell.org In neuronal cells, very-long-chain saturated fatty acids have been shown to regulate the release of synaptic vesicles, indicating a role in neurotransmission. mdpi.com

Association with Bioactive Natural Product Research

This compound and its esters are frequently identified in extracts from various natural sources that exhibit a range of biological activities in preclinical research.

Extracts from a variety of plants and microorganisms containing methyl this compound and other derivatives have demonstrated notable antimicrobial properties. These extracts have been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as some fungi.

For example, an extract from the leaves of Chorisia insignis containing methyl this compound showed potent antibacterial activity against Bacillus subtilis and Bacillus cereus. researchgate.netoaji.netindexcopernicus.com Similarly, extracts from the endophytic fungus Trichoderma euskadiense, isolated from fenugreek, contained 25-methyl-methyl this compound and exhibited significant antibacterial activity against multiple resistant bacteria. researchgate.net An extensive study on Vernonia guineensis identified 2,3-dihydroxypropyl this compound in its aerial parts, and the extracts displayed inhibitory activity against several enteric bacteria with Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 100 μg/ml. researchgate.netresearchgate.netsci-hub.runih.gov

| Source Organism | This compound Compound | Observed Antimicrobial Activity | MIC Values (if reported) | Reference |

|---|---|---|---|---|

| Chorisia insignis (leaves) | Methyl this compound | Potent activity against Bacillus subtilis and Bacillus cereus | Not specified | researchgate.netoaji.net |

| Vernonia guineensis (aerial parts) | 2,3-dihydroxypropyl this compound | Inhibitory activity against Escherichia coli, Shigella flexineri, Salmonella muenchen, Salmonella typhimurium, and Salmonella typhi | 3.12 - 100 μg/ml (for various compounds in extract) | researchgate.netresearchgate.net |

| Trichoderma euskadiense (endophytic fungus) | 25-methyl-methyl this compound | Prominent antibacterial activity against Gram-positive and Gram-negative bacteria | Not specified | researchgate.net |

| South African Propolis | Methyl this compound | Activity against various bacteria and yeasts, including Staphylococcus aureus | As low as 6 µg/ml (for some extracts against S. aureus) | wits.ac.za |

Beyond antimicrobial effects, extracts containing this compound derivatives have been associated with anti-inflammatory and anti-diabetic potential in preclinical studies.

Extracts from Carica papaya leaves, which contain methyl this compound, have been studied for their anti-inflammatory properties. mdpi.com These extracts have been shown to reduce the production of pro-inflammatory cytokines like TNF-α and IL-1 in animal models. mdpi.com Similarly, extracts of Chorisia insignis leaves, also containing methyl this compound, were found to possess significant anti-inflammatory and antihyperglycemic activities in preclinical investigations. oaji.net

The anti-diabetic potential of this compound-containing extracts has also been noted. An extract of Acrocarpus fraxinifolius bark showed remarkable anti-diabetic activity in alloxan-induced diabetic rats, significantly decreasing blood glucose levels. ekb.eg In another study, the ethanolic extract of Butea monosperma, known to contain various fatty acids and their esters, demonstrated antihyperglycemic activity in diabetic rats. jddtonline.infoonlineijp.comjddtonline.info These findings suggest that this compound, as a component of these complex extracts, may contribute to their observed therapeutic effects, although the precise mechanisms require further elucidation.

Co-occurrence with Metabolites Involved in Cellular Processes (e.g., Cerebrosides and Nucleosides)

This compound, a very long-chain saturated fatty acid, is not only a constituent of simple lipids but is also found in conjunction with more complex molecules that are integral to a variety of cellular processes. Research has identified instances where this compound derivatives co-occur with significant metabolites such as cerebrosides and nucleosides, particularly within marine organisms. This co-occurrence suggests potential synergistic or functionally related roles in cellular structure and signaling.

Detailed research into the chemical constituents of the Red Sea marine cyanobacterium, Moorea producens, has led to the isolation and identification of several novel and known compounds. researchgate.netresearchgate.net From the organic extract of this cyanobacterium, researchers identified 2,3-dihydroxypropyl this compound. researchgate.net This finding is particularly noteworthy because it was isolated alongside a new cerebroside, named mooreaside A, and two new nucleoside derivatives, 3-acetyl-2'-deoxyuridine and 3-phenylethyl-2'-deoxyuridine. researchgate.netresearchgate.net

Cerebrosides are a type of glycosphingolipid, which are fundamental components of the cell membrane, especially in nervous tissue. They are involved in cell recognition, signaling, and membrane stability. Nucleosides are the building blocks of DNA and RNA and are central to genetic information storage and transfer, as well as being involved in energy metabolism and cellular signaling. The simultaneous presence of a this compound derivative with a novel cerebroside and new nucleoside derivatives in Moorea producens points to a complex biochemical network within this organism. researchgate.netresearchgate.net The compounds isolated from this cyanobacterium, including the this compound derivative, exhibited variable cytotoxic activity against certain cancer cell lines, suggesting their potential involvement in defense mechanisms or other significant biological activities. researchgate.netmdpi.com

The epidermis of some mammals, such as bats, is also known to contain cerebrosides. mdpi.com While this research did not specifically identify this compound, it highlights that very long-chain fatty acids are essential components of the epidermal lipids that maintain the skin barrier, a context where cerebrosides are also present. mdpi.com

The co-occurrence of these distinct classes of molecules in a single organism suggests a coordinated biological function. The long alkyl chain of this compound could be incorporated into the lipid portion of cerebrosides or be part of lipid-based signaling pathways that are modulated by nucleoside derivatives.

Below is a data table detailing the metabolites found to co-occur with a this compound derivative in the marine cyanobacterium Moorea producens.

Table 1: Co-occurrence of 2,3-dihydroxypropyl this compound with Cerebrosides and Nucleosides in Moorea producens

| Compound Class | Compound Name | Molecular Formula | Natural Source |

| Fatty Acid Derivative | 2,3-dihydroxypropyl this compound | C30H60O4 | Moorea producens (Red Sea Cyanobacterium) |

| Cerebroside | Mooreaside A | Not specified in snippets | Moorea producens (Red Sea Cyanobacterium) |

| Nucleoside Derivative | 3-acetyl-2'-deoxyuridine | Not specified in snippets | Moorea producens (Red Sea Cyanobacterium) |

| Nucleoside Derivative | 3-phenylethyl-2'-deoxyuridine | Not specified in snippets | Moorea producens (Red Sea Cyanobacterium) |

| Nucleoside | Thymidine | C10H14N2O5 | Moorea producens (Red Sea Cyanobacterium) |

Advanced Analytical Methodologies for Heptacosanoate Research

Spectroscopic Techniques for Structure Elucidation and Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D, 2D, COSY, HMBC)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the complete structure of organic molecules. aocs.org It provides detailed information about the carbon-hydrogen framework of compounds like heptacosanoate esters.

¹H NMR (Proton NMR): In the ¹H NMR spectrum of a this compound ester, such as methyl this compound or pentacosyl this compound, distinct signals reveal the different types of protons. mdpi.comaocs.org For a simple methyl ester, a sharp singlet appears around 3.7 ppm, corresponding to the methyl ester protons. aocs.org For a long-chain wax ester like pentacosyl this compound, a triplet at approximately 3.64 ppm (J = 6.6 Hz) is characteristic of the oxymethylene group (the -CH₂- group next to the ester oxygen). mdpi.com The long methylene (B1212753) (-CH₂-) chain of the fatty acid and alcohol components produces a large, overlapping signal around 1.25 ppm. mdpi.comaocs.org The terminal methyl (-CH₃) groups of the long alkyl chains typically appear as a triplet around 0.88 ppm. mdpi.comaocs.org

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For a this compound ester, the carbonyl carbon (C=O) of the ester group is highly deshielded and appears around 174 ppm. The carbon of the oxymethylene group (-CH₂O-) in a wax ester is observed at a chemical shift of about 63.13 ppm. mdpi.com The numerous methylene carbons of the long alkyl chains resonate in the 22-34 ppm range, while the terminal methyl carbons are found at approximately 14 ppm.

2D NMR (COSY, HMBC): Two-dimensional NMR techniques are crucial for assembling the molecular puzzle. epfl.chresearchgate.net

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbons. researchgate.net It helps to trace the connectivity of the proton spin systems within the long alkyl chains.

HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most informative 2D NMR experiments, as it reveals correlations between protons and carbons that are separated by two or three bonds. epfl.chnih.govmdpi.com For instance, an HMBC experiment on methyl this compound would show a correlation between the methyl ester protons (~3.7 ppm) and the carbonyl carbon (~174 ppm), confirming the ester linkage. Similarly, for pentacosyl this compound, correlations between the oxymethylene protons and the carbonyl carbon establish the ester connection between the fatty acid and fatty alcohol moieties. mdpi.com

The following table summarizes typical NMR data for a representative long-chain wax ester, pentacosyl this compound.

| Assignment | ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ¹³C NMR (CDCl₃) δ (ppm) | Key HMBC Correlations |

| Ester Carbonyl (-COO-) | - | ~174.0 | H-2, H-1' |

| Oxymethylene (-OCH₂-) | 3.64 (t, J = 6.6 Hz) | 63.13 | C-1 (Carbonyl) |

| α-Methylene (-CH₂COO-) | 2.35 (t, J = 7.4 Hz) | ~34.0 | C-1 (Carbonyl), C-3 |

| Methylene Chain (-CH₂-)n | 1.25 (br s) | ~22-32 | - |

| Terminal Methyls (-CH₃) | 0.88 (t, J = 6.8 Hz) | ~14.0 | - |

| Data derived from studies on pentacosyl this compound. mdpi.comsemanticscholar.org |

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

HRESIMS is a highly sensitive and accurate mass spectrometry technique used to determine the elemental composition and molecular weight of a compound. mdpi.comnih.gov It is instrumental in confirming the molecular formula of this compound derivatives. mdpi.comscience.gov For example, in the analysis of 2,3-dihydroxypropyl this compound, HRESIMS provides a quasi-molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺) with high mass accuracy, allowing for the unambiguous determination of its molecular formula. mdpi.comdicames.online This technique is often used in conjunction with NMR to provide definitive structural confirmation. mdpi.comscience.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. osti.govmdpi.com For this compound esters, the IR spectrum shows characteristic absorption bands that confirm its chemical nature. mdpi.comsemanticscholar.orgharvard.edu

Key IR absorption bands for a this compound ester include:

A strong absorption band for the ester carbonyl (C=O) stretching vibration, typically appearing around 1730-1740 cm⁻¹ . mdpi.comharvard.eduresearchgate.net

Strong absorptions corresponding to C-H stretching vibrations of the long alkyl chain, observed around 2919 cm⁻¹ (asymmetric) and 2853 cm⁻¹ (symmetric) . mdpi.comsemanticscholar.org

A C-O stretching vibration for the ester linkage, found near 1281 cm⁻¹ . mdpi.com

The table below shows characteristic IR frequencies for a long-chain ester.

| Vibrational Mode | Functional Group | Characteristic Absorption (cm⁻¹) |

| C-H Stretch (asymmetric) | -CH₂- & -CH₃ | ~2919 |

| C-H Stretch (symmetric) | -CH₂- & -CH₃ | ~2853 |

| C=O Stretch | Ester | ~1732 |

| C-O Stretch | Ester | ~1281 |

| Data derived from studies on pentacosyl this compound. mdpi.comsemanticscholar.org |

Chromatographic Separation and Quantification Approaches

Chromatographic techniques are essential for separating this compound from complex mixtures and for its precise quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Profiling and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is the benchmark method for the analysis and quantification of fatty acids, including very-long-chain saturated fatty acids like heptacosanoic acid. nih.govbibliotekanauki.plunlv.edu The technique combines the powerful separation capabilities of gas chromatography with the detection and identification power of mass spectrometry.

For GC-MS analysis, fatty acids are typically converted into more volatile derivatives, most commonly fatty acid methyl esters (FAMEs), through a process called esterification or transesterification. doc-developpement-durable.orgdkfz.denih.gov This derivatization is necessary to improve the chromatographic properties of the long-chain fatty acids, allowing them to be analyzed in the gas phase. unlv.edu

The sample is then injected into the GC, where the FAMEs are separated based on their boiling points and polarity on a long capillary column. bibliotekanauki.pl Shorter chain and unsaturated FAMEs generally elute before longer chain and saturated FAMEs. After separation, the compounds enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio (m/z), generating a mass spectrum that serves as a molecular fingerprint for identification. unlv.edu

Quantification is often achieved by using an internal standard, which is a compound with similar chemical properties to the analyte but is not naturally present in the sample. nih.govnih.gov For fatty acid analysis, odd-chain fatty acids like heptadecanoic acid (C17:0) are commonly used as internal standards. researchgate.net By adding a known amount of the internal standard to the sample before processing, any loss of analyte during sample preparation can be corrected for, leading to accurate quantification. nih.gov

The table below presents an example of fatty acid composition data obtained from a biological sample using GC-MS, illustrating how this compound would be reported alongside other fatty acids.

| Fatty Acid (as Methyl Ester) | Retention Time (min) | Relative Abundance (%) |

| Methyl Palmitate (C16:0) | 12.76 | 7.02 |

| Methyl Stearate (C18:0) | 14.50 | 4.50 |

| Methyl Oleate (C18:1) | 14.85 | 57.92 |

| Methyl Linoleate (C18:2) | 15.20 | 8.45 |

| Methyl Tricosanoate (C23:0) | 20.10 | 1.10 |

| Methyl Pentacosanoate (C25:0) | 22.30 | 2.50 |

| Methyl this compound (C27:0) | 24.50 | 4.10 |

| Methyl Nonacosanoate (C29:0) | 26.70 | 3.09 |

| Representative data compiled from fatty acid profiling studies. doc-developpement-durable.orgresearchgate.net |

High-Performance Liquid Chromatography (HPLC) in Extract Screening

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of fatty acids, including this compound, particularly when dealing with heat-sensitive compounds or when micropreparative isolation is needed. aocs.org While gas chromatography (GC) is common for many fatty acid analyses, HPLC offers the advantage of operating at ambient temperatures, thus preventing the degradation of labile functional groups. aocs.org

For effective detection, fatty acids often require derivatization to attach a chromophore, as they naturally lack strong UV absorbance. creative-proteomics.comgerli.com A widely used method involves creating phenacyl esters, such as p-bromophenacyl derivatives, which can be detected by UV detectors. gerli.comnih.gov This derivatization allows for the sensitive measurement of VLCFA ratios in plasma, which has been validated against GC-Mass Spectrometry (GC-MS) methods. nih.govresearchgate.net The correlation for C26/C22 ratios between HPLC and GC-MS has been shown to be high (r = 0.947). nih.gov

Modern approaches also couple HPLC with mass spectrometry (HPLC-MS), which provides extreme sensitivity and structural information. aocs.orgnih.gov A novel HPLC-MS method allows for the rapid analysis of underivatized very-long-chain fatty acids (C16-C26) by using partly miscible solvents in a stepwise gradient, achieving separation in as little as two minutes with a quantification limit in the low-picogram range. nih.gov In reversed-phase HPLC, fatty acids are separated based on both chain length and degree of unsaturation, with retention being directly proportional to the chain length. aocs.orgfrontiersin.org

Table 1: Comparison of HPLC-Based Methods for Very-Long-Chain Fatty Acid (VLCFA) Analysis

| Method | Principle | Derivatization | Detection | Key Findings & Applications | Citations |

|---|---|---|---|---|---|

| HPLC with UV Detection | Reversed-phase separation of fatty acid derivatives. | Required. p-Bromophenacyl bromide is a common agent. | Ultraviolet (UV) | Validated for measuring VLCFA ratios (e.g., C26/C22) in plasma for diagnosing peroxisomal disorders. nih.govresearchgate.net | nih.govresearchgate.net |

| HPLC-MS | Reversed-phase separation coupled with mass spectrometric detection. | Not required. | Mass Spectrometry (MS) | Fast (2-min chromatograms) and robust analysis of underivatized VLCFAs. nih.gov Extremely sensitive, down to femtomole levels. aocs.orgnih.gov | aocs.orgnih.gov |

| UPC²/MS | Ultra-Performance Convergence Chromatography with MS. Uses compressed CO2 as the primary mobile phase. | Not required. | Mass Spectrometry (MS) | Can analyze low-volatility and very-long-chain fatty acids (>C24) that are challenging for GC-MS. waters.com Allows direct injection of organic extracts. waters.com | waters.com |

Preparative Chromatography Techniques (e.g., Column Chromatography, Gel Chromatography, Sephadex LH-20, RP-18)

The isolation and purification of this compound from crude extracts rely on various preparative chromatography techniques that separate compounds based on their physical and chemical properties.

Column Chromatography (CC): This is a fundamental technique for fractionating complex lipid extracts. Silica (B1680970) gel is a common stationary phase used to separate lipid classes. researchgate.netjove.com For instance, an ethyl acetate (B1210297) extract of Tamarindus indica was subjected to silica gel column chromatography, eluting with a gradient of n-hexane and chloroform (B151607) of increasing polarity to separate fatty acid fractions. doc-developpement-durable.org In another study, a crude lipid extract from wheat flour was adsorbed onto activated silica gel, and nonpolar and polar lipids were selectively eluted with different solvents. cerealsgrains.org This method is effective for separating major lipid classes such as hydrocarbons, cholesterol esters, triglycerides, free fatty acids, and phospholipids (B1166683). researchgate.net

Gel Chromatography (Sephadex LH-20): Sephadex LH-20 is a versatile medium made from hydroxypropylated, cross-linked dextran, giving it both hydrophilic and lipophilic properties. cytivalifesciences.comresearchgate.net This dual nature allows it to be used with a wide range of organic solvents and aqueous mixtures for the molecular sizing and partition chromatography of lipids, steroids, and fatty acids. sigmaaldrich.comscientificlabs.co.ukavantorsciences.com In the analysis of tobacco leaf lipids, Sephadex LH-20 was used with isopropanol, where separation was governed by a permeation effect (size exclusion), and with chloroform, where hydrogen bonding to the gel matrix determined the elution order. coresta.org It is frequently used as an initial purification step before final polishing with HPLC or as a final purification step itself. cytivalifesciences.comnih.govmdpi.com

Reversed-Phase (RP-18) Chromatography: RP-18, a silica-based stationary phase modified with 18-carbon alkyl chains, is widely used for the separation of nonpolar to moderately polar compounds. In preparative and semi-preparative HPLC, RP-18 columns are used for the final purification of isolated compounds. nih.govresearchgate.net Researchers have used RP-18 flash chromatography to separate cerebroside fractions, and RP-18 HPLC columns for the final purification of compounds, including fatty acid derivatives. researchgate.net The separation on RP-18 is based on hydrophobicity, where longer-chain fatty acids like this compound are retained more strongly than shorter-chain ones. frontiersin.org

Table 2: Overview of Preparative Chromatography Techniques for Lipid Isolation

| Technique | Stationary Phase | Principle of Separation | Typical Application in this compound Research | Citations |

|---|---|---|---|---|

| Column Chromatography | Silica Gel | Adsorption; based on polarity. | Initial fractionation of crude plant or tissue extracts to separate different lipid classes. | researchgate.netjove.comdoc-developpement-durable.org |

| Gel Chromatography | Sephadex LH-20 | Size Exclusion (Gel Permeation) and/or Partition Chromatography. | Purification of lipid fractions from other small biomolecules (steroids, terpenoids). cytivalifesciences.comresearchgate.net Useful for separating closely related molecular species. avantorsciences.com | cytivalifesciences.comresearchgate.netavantorsciences.comcoresta.org |

| Reversed-Phase Chromatography | RP-18 (C18-modified silica) | Partition; based on hydrophobicity. | Final purification step for isolated compounds and fractions via flash chromatography or preparative HPLC. | nih.govmdpi.comresearchgate.net |

Integrated Lipidomics and Metabolomics Strategies

Non-Targeted Lipid Profiling Methodologies

Non-targeted lipidomics aims to comprehensively analyze the entire lipid profile (the "lipidome") in a biological sample without pre-selecting specific analytes. This hypothesis-generating approach is crucial for discovering novel biomarkers and understanding global changes in lipid metabolism. The process involves several key steps: fatty acid extraction, sample processing, data acquisition via spectroscopy, post-acquisition data processing, and interpretation using bioinformatics tools. mdpi.com

Methodologies typically employ high-resolution mass spectrometry coupled with a separation technique, most commonly liquid chromatography (LC-MS) or gas chromatography (GC-MS). creative-proteomics.com Reverse-phase LC-MS is particularly powerful for separating a wide range of fatty acid species, including VLCFAs and distinguishing between isomers based on chain length and the number and position of double bonds. jst.go.jpjsbms.jp These methods allow for the detection of hundreds to thousands of lipid species in a single run, providing a snapshot of the lipidome under specific conditions. creative-proteomics.comcreative-proteomics.com

Targeted Quantification of this compound Species

In contrast to non-targeted profiling, targeted lipidomics focuses on the accurate and precise measurement of a predefined set of lipids, such as this compound and other VLCFAs. creative-proteomics.commtoz-biolabs.com This approach is quantitative and is used to validate findings from non-targeted studies or to measure known biomarkers for specific conditions, such as peroxisomal disorders. nih.govnih.gov

Gas chromatography-mass spectrometry (GC-MS) is a well-established and highly accurate method for the targeted quantification of VLCFAs. creative-proteomics.comcreative-proteomics.comnih.gov The protocol typically involves hydrolysis to free the fatty acids, extraction, derivatization into more volatile forms (e.g., methyl esters), and analysis by GC-MS. nih.govjasem.com.tr The use of stable isotope-labeled internal standards, such as deuterated fatty acids, is critical for achieving precise quantification by correcting for variations during sample preparation and analysis. nih.govresearchgate.net Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is also a powerful tool for targeted quantification, offering high sensitivity and specificity without the need for derivatization in some cases. nih.gov

Research and clinical laboratories use these methods to establish reference ranges for VLCFAs in plasma, which are essential for diagnosing diseases like X-linked adrenoleukodystrophy (X-ALD). gloshospitals.nhs.uktestcatalog.org

Table 3: Reference Ranges for Very-Long-Chain Fatty Acids in Human Plasma

| Analyte | Reference Range (µmol/L) | Reference Range (mcg/mL) | Method | Citations |

|---|---|---|---|---|

| C26:0 (Hexacosanoic acid) | 0.33 - 1.39 | 0.05 - 0.41 | GC-MS | gloshospitals.nhs.uktestcatalog.org |

| C24:0 (Tetracosanoic acid) | - | 7 - 28 | GC-MS | testcatalog.org |

| C22:0 (Docosanoic acid) | - | 9 - 33 | GC-MS | testcatalog.org |

| C24:0/C22:0 Ratio | 0.32 - 1.07 | 0.6 - 1.1 | GC-MS | gloshospitals.nhs.uktestcatalog.org |

| C26:0/C22:0 Ratio | < 0.030 | < 0.02 | GC-MS | gloshospitals.nhs.uktestcatalog.org |

Note: Heptacosanoic acid (C27:0) is not typically included in standard clinical VLCFA panels, which focus on even-chain fatty acids.

Data Processing and Bioinformatic Analysis in Lipidomics

The large and complex datasets generated by lipidomics studies necessitate sophisticated computational and bioinformatic tools for data processing and interpretation. mdpi.comoup.com The primary goals are to identify and quantify lipid species and to place these findings into a biological context.

The data processing workflow involves several stages:

Data Acquisition: Using techniques like Data-Dependent Acquisition (DDA) or Data-Independent Acquisition (DIA) in MS to collect spectral data. mdpi.com

Peak Processing: This includes peak detection, noise reduction, alignment of retention times across multiple samples, and integration of peak areas.

Lipid Identification: Putative identification is based on the accurate mass-to-charge ratio (m/z) and MS/MS fragmentation patterns, which are compared against lipid databases. creative-proteomics.com

Statistical Analysis: Multivariate statistical methods, such as Principal Component Analysis (PCA) and Orthogonal Partial Least Squares-Discriminant Analysis (OPLS-DA), are used to identify patterns and distinguish between different experimental groups. oup.com

Extraction and Sample Preparation Protocols

The quality and accuracy of this compound analysis are highly dependent on the initial extraction and sample preparation steps. The chosen protocol varies based on the sample matrix (e.g., plant tissue, blood, cells).

From Plant Material: A general protocol for extracting lipids from plant material involves several steps. The plant material is first washed, dried (often in the shade to prevent degradation), and then ground or chopped into small pieces. doc-developpement-durable.orgnih.gov The extraction is commonly performed by maceration, where the material is soaked in an organic solvent or solvent mixture at room temperature for an extended period (days to a month). doc-developpement-durable.orgnih.govpakbs.org Ethanol, methanol (B129727), or mixtures like ethanol/water (70/30) are frequently used. doc-developpement-durable.orgnih.govgoogle.com After maceration, the solution is filtered to remove solid debris. The resulting extract is often concentrated under reduced pressure using a rotary evaporator. doc-developpement-durable.orggoogle.com For further purification, the crude extract can be partitioned between immiscible solvents, such as ethyl acetate and water, to separate compounds based on their polarity. doc-developpement-durable.org

From Biological Fluids (e.g., Serum/Plasma): For analyzing VLCFAs in serum or plasma, a multi-step process is required. jasem.com.tr

Hydrolysis: An acid or base hydrolysis step is performed to release fatty acids from their esterified forms (e.g., from triglycerides or phospholipids). nih.gov

Extraction: The freed fatty acids are extracted from the aqueous matrix using an organic solvent like hexane (B92381). coresta.org

Derivatization: For GC-MS analysis, the fatty acids are converted into their methyl ester derivatives (FAMEs) to increase their volatility. mdpi.comjasem.com.tr

Purification: The final extract is often dried under a stream of nitrogen and then reconstituted in a small volume of a solvent compatible with the analytical instrument. jasem.com.tr

Care must be taken to avoid contamination and sample degradation throughout the process. For instance, fasting samples are often preferred for plasma analysis to reduce interference from dietary lipids, and certain foods like peanuts, which contain VLCFAs, should be avoided prior to sample collection. gloshospitals.nhs.uktestcatalog.org

Table of Mentioned Compounds

| Compound Name | Chemical Class |

|---|---|

| This compound | Saturated Fatty Acid |

| Hexacosanoic acid | Saturated Fatty Acid |

| Tetracosanoic acid | Saturated Fatty Acid |

| Docosanoic acid | Saturated Fatty Acid |

| n-Hexane | Solvent |

| Chloroform | Solvent |

| Ethanol | Solvent |

| Methanol | Solvent |

| Ethyl acetate | Solvent |

| Isopropanol | Solvent |

| Acetonitrile | Solvent |

| Water | Solvent |

| p-Bromophenacyl bromide | Derivatization Agent |

| Cholesterol | Steroid |

| Triglyceride | Lipid |

| Phospholipid | Lipid |

Optimization of Solvent Extraction Methods

The initial and one of the most critical steps in the analysis of this compound is its extraction from the sample matrix. The choice of solvent and extraction technique is paramount to ensure high recovery and purity of the analyte. The lipophilic nature of this compound, a long-chain fatty acid, dictates the use of non-polar or moderately polar organic solvents.

Research has shown that various solvent systems can be employed effectively, depending on the sample matrix. Common solvent systems include mixtures like chloroform-methanol or n-hexane-ethyl acetate. researchgate.net For instance, in the analysis of propolis samples containing methyl this compound, an extraction using a mixture of dichloromethane (B109758) and methanol has been successfully applied. nih.gov Similarly, ethyl acetate has been used to extract metabolites, including fatty acids and their esters, from fungal cultures. nih.govpreprints.org

The optimization of solvent extraction often involves comparing the efficiency of different solvent systems. The goal is to maximize the yield of this compound while minimizing the co-extraction of interfering compounds. The selection is often guided by the polarity of the target analyte and the composition of the sample matrix. For example, a common strategy for solid samples is homogenization with a suitable solvent, followed by filtration or centrifugation to separate the liquid extract containing the analyte. windows.net

Table 1: Solvent Systems Used in the Extraction of Long-Chain Fatty Acids and Esters

| Solvent System | Sample Matrix Example | Reference |

| Dichloromethane/Methanol | Propolis | nih.gov |

| Ethyl Acetate | Fungal Cultures | nih.govpreprints.org |

| Chloroform/Methanol | Plant Material | researchgate.net |

| n-Hexane/Ethyl Acetate | Plant Material | researchgate.net |

Derivatization Techniques for Enhanced Analytical Detection (e.g., Fatty Acid Methyl Esters - FAME)

Due to their low volatility, the direct analysis of long-chain fatty acids like heptacosanoic acid by gas chromatography (GC) is challenging. sandia.gov To overcome this, derivatization is a crucial sample preparation step that converts the analyte into a more volatile and thermally stable form, thereby improving its chromatographic behavior and detection sensitivity. researchgate.netxjtu.edu.cn

The most common derivatization technique for fatty acids is their conversion into Fatty Acid Methyl Esters (FAMEs) . sandia.gov This process, known as esterification, involves reacting the carboxylic acid group of heptacosanoic acid with an alcohol, typically methanol, in the presence of an acidic catalyst such as boron trifluoride (BF3). The resulting methyl this compound is significantly more volatile than its parent acid, making it highly suitable for GC analysis. semanticscholar.orgcopernicus.org This conversion is essential for achieving the sharp peaks and good resolution necessary for accurate quantification. sandia.gov

The FAMEs are then typically analyzed using Gas Chromatography-Mass Spectrometry (GC-MS). This technique separates the different FAMEs based on their boiling points and retention times on the GC column, while the mass spectrometer provides definitive identification based on their unique mass fragmentation patterns. nih.govsemanticscholar.org The use of FAMEs is a well-established and reliable method for the qualitative and quantitative analysis of fatty acids in diverse biological and environmental samples. ontosight.ai

Sample Clean-up and Preconcentration Strategies (e.g., SPE)

Following extraction, sample extracts often contain a complex mixture of compounds that can interfere with the analysis of this compound. Therefore, a sample clean-up and preconcentration step is essential to remove these interferences and enrich the analyte of interest. thermofisher.comSolid-Phase Extraction (SPE) is a widely used and effective technique for this purpose. semanticscholar.orgthermofisher.com

SPE separates compounds from a mixture based on their physical and chemical properties. thermofisher.com In the context of this compound analysis, SPE is particularly useful for separating fatty acids from other lipid classes and non-acidic compounds. semanticscholar.org A notable application involves the use of aminopropyl-bonded silica (NH2) SPE cartridges. semanticscholar.orgcopernicus.org This method leverages the anion-exchange properties of the cartridge to retain acidic compounds like heptacosanoic acid while allowing neutral and non-polar compounds, including pre-existing FAMEs, to pass through. semanticscholar.org

The procedure involves loading the sample extract onto a pre-conditioned NH2 SPE cartridge. The cartridge is then washed with non-polar solvents like hexane and dichloromethane to elute interfering, non-acidic compounds. Subsequently, the retained fatty acids, including heptacosanoic acid, are eluted from the cartridge using an acidified solvent, such as 5% HCl in methanol. semanticscholar.org This process not only cleans the sample but also concentrates the fatty acids, leading to improved detection limits. The eluted fraction containing the purified fatty acids can then be derivatized to FAMEs for GC-MS analysis. Studies have demonstrated high recovery rates for this method. semanticscholar.org

Table 2: Recovery of Methyl this compound using Aminopropyl SPE Clean-up

| Compound | Recovery (%) | Relative Standard Deviation (RSD) (%) |

| Methyl this compound | 91.6 | 6.4 |

Data sourced from a study on the analysis of organic acids and methyl esters in fine aerosol. semanticscholar.org

Comparative Studies and System Level Investigations Involving Heptacosanoate

Analysis of Heptacosanoate Levels Across Different Species and Varieties

This compound and its related compounds have been identified in a diverse range of organisms, including plants, fungi, and bacteria. nih.gov In plants, these compounds are often components of cuticular waxes, which play a protective role. mdpi.com

Research has revealed the presence of this compound derivatives in various plant species. For instance, 2,3-dihydroxypropyl this compound was isolated from the stem of Beilschmiedia obscura. mdpi.com In a study of pea (Pisum sp.), higher concentrations of hydroxylated long-chain fatty acids, including dihydroxythis compound, were found in the seed coats of dormant wild peas compared to non-dormant domesticated varieties. frontiersin.org Specifically, the normalized signal for dihydroxythis compound was significantly higher in the dormant JI 64 genotype compared to the non-dormant JI 92 genotype. frontiersin.org

In the plant Dolichandra cynanchoides, pentacosyl this compound was identified as a major component of the epicuticular wax, with a yield of 0.6 g per 100 g of dried plant material from an ethanolic extract, and a higher yield of 3.7 g per 100 g when extracted directly from intact leaves with hexane (B92381). mdpi.com Furthermore, hydroxyeuph-25-enyl this compound has been reported in the medicinal plant Tinospora cordifolia. benthambooks.com

This compound has also been detected in the context of soil and microbial studies. It has been identified in Chernozemic soils and the roots of grass species. cdnsciencepub.com An endophytic fungus, Trichoderma sp. EFI671, was found to produce pentacosyl this compound. nih.gov

The following table summarizes the occurrence of this compound and its derivatives in different species as documented in various studies.

| Species/Source | Compound Form | Tissue/Part | Reference |

| Beilschmiedia obscura | 2,3-dihydroxypropyl this compound | Stem | mdpi.com |

| Pisum elatius (wild pea) | Dihydroxythis compound | Seed Coat | frontiersin.org |

| Dolichandra cynanchoides | Pentacosyl this compound | Aerial Parts (Epicuticular Wax) | mdpi.com |

| Tinospora cordifolia | Hydroxyeuph-25-enyl this compound | Not Specified | benthambooks.com |

| Chernozemic Soils | Heptacosanoic acid (as methyl ester) | Soil | cdnsciencepub.com |

| Trichoderma sp. EFI671 | Pentacosyl this compound | Fungal Culture | nih.gov |

| Entada abyssinica | Methyl this compound | Not Specified | researchgate.net |

| South African Propolis | Methyl this compound | Propolis | wits.ac.za |

Impact of Environmental Factors and Cultivation Conditions on this compound Accumulation

Environmental conditions and cultivation practices can significantly influence the metabolic profile of organisms, including the accumulation of specific fatty acids like this compound.

In a study on Chernozemic soils, it was observed that cultivation practices altered the content of aliphatic carboxylic acids. cdnsciencepub.com Tree invasions, overgrazing, and cultivation led to a decrease in the total content of these acids. cdnsciencepub.com This suggests that land use changes can impact the abundance of soil-based fatty acids, including this compound.

The production of bioactive compounds by endophytic fungi can be manipulated by altering the culture conditions. For the endophytic fungus Trichoderma sp. EFI671, which produces pentacosyl this compound, the composition of the culture medium was a key factor. nih.govpreprints.org Different solid substrates such as corn, sorghum, barley, pearl millet, and rice were tested to optimize the production of active compounds. nih.govpreprints.org The choice of growth medium was shown to modulate the production of fatty acids, which in turn affected the extract's biological activity. preprints.org For example, the antifeedant effects of the fungal extracts against the aphid Myzus persicae correlated with the relative amounts of linoleic and oleic acids, which varied depending on the solid substrate used for cultivation. preprints.org

In the context of plant physiology, drought stress is a significant environmental factor that can alter a plant's metabolome. bham.ac.uk Studies on various thyme species (Thymus spp.) under water deficit conditions revealed significant changes in lipids and other metabolites. bham.ac.uk While the study did not specifically report on this compound in relation to drought, it highlighted that membrane lipid composition is a key area of metabolic response to such stress. bham.ac.uk This implies that environmental stressors that affect lipid metabolism could potentially influence the levels of very long-chain fatty acids like this compound.

Methodological Comparisons in this compound Isolation and Detection

The isolation and detection of this compound and its derivatives rely on various analytical chemistry techniques, with the choice of method impacting the results.

Isolation and Extraction:

Solvent Extraction: For the isolation of pentacosyl this compound from Dolichandra cynanchoides, an initial ethanolic extract was prepared, followed by partitioning between diethyl ether and water. mdpi.com A higher yield was obtained by directly extracting intact leaves with hexane for a short period, suggesting the compound's location in the epicuticular waxes. mdpi.com In the case of the endophytic fungus Trichoderma sp., metabolites were extracted from a solid rice medium using ethyl acetate (B1210297). nih.gov

Chromatography: Bioassay-guided fractionation is a common strategy. In the study of D. cynanchoides, the active ether-soluble fraction was subjected to silica (B1680970) gel column chromatography with a hexane/diethyl ether gradient to isolate the active wax. mdpi.com For the Trichoderma sp. extract, a combination of Vacuum Liquid Chromatography (VLC) and preparative High-Performance Liquid Chromatography (HPLC) was used for purification. preprints.org

Detection and Identification:

Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used method for the analysis of fatty acids, typically after conversion to their more volatile methyl esters. In the study of Chernozemic soils, aliphatic carboxylic acids were identified as their methyl esters using high-resolution GC-MS. cdnsciencepub.com The analysis of fatty acids from the endophytic fungus Trichoderma sp. was also performed using GC-MS. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile or thermally labile derivatives, LC-MS is preferred. The analysis of pea seed coat metabolites, including dihydroxythis compound, was conducted using Liquid Chromatography–Electrospray Ionization/Mass Spectrometry (LC/ESI-MS). frontiersin.org Untargeted metabolomic profiling of Entada abyssinica was performed using Ultra-High-Performance Liquid Chromatography-Quadrupole Time-of-Flight High-Resolution Electrospray Ionization Mass Spectrometry (UHPLC-Q-TOF-HRESI-MS/MS), which allowed for the detection of methyl this compound. researchgate.net

Spectroscopy: Structural elucidation of the isolated compounds relies heavily on spectroscopic methods. For pentacosyl this compound, identification was confirmed using Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR), and high-resolution mass spectrometry (ESI-Q-TOF MS). mdpi.com

The following table provides a comparison of methodologies used in different studies for the isolation and detection of this compound and its derivatives.

| Study Subject | Extraction/Isolation Method | Detection/Identification Method | Reference |

| Dolichandra cynanchoides | Ethanolic extraction, liquid-liquid partition, silica column chromatography | IR, ¹H-NMR, ¹³C-NMR, ESI-Q-TOF MS | mdpi.com |

| Trichoderma sp. EFI671 | Ethyl acetate extraction, VLC, preparative HPLC | GC-MS, NMR | nih.govpreprints.org |

| Pisum sp. | Acetone:water extraction | LC/ESI-MS | frontiersin.org |

| Chernozemic Soils | Chloroform (B151607)/methanol (B129727) extraction, Florisil column chromatography | GC-MS | cdnsciencepub.com |

| Entada abyssinica | CH₂Cl₂-MeOH (1:1) extraction | UHPLC-Q-TOF-HRESI-MS/MS | researchgate.net |

Correlation of this compound Presence with Broader Metabolomic Profiles

The presence and concentration of this compound are often correlated with the broader metabolomic and chemical profiles of an organism, providing insights into its physiological state and ecological interactions.

In a metabolomics study of pea (Pisum sp.) domestication, the higher concentration of dihydroxythis compound in the seed coats of dormant wild peas was part of a larger metabolic signature distinguishing them from non-dormant cultivated varieties. frontiersin.org This signature also included differences in phenylpropanoid pathway metabolites. frontiersin.org The accumulation of hydroxylated fatty acids, such as dihydroxythis compound, is hypothesized to increase the interconnectivity and stability of the cutin polymer in the seed coat, enhancing its impermeability to water and thus contributing to physical dormancy. frontiersin.org

Metabolomic studies often serve as a starting point for more detailed chemical investigations. For example, an untargeted UHPLC-Q-TOF-ESI-MS/MS analysis of Entada abyssinica led to the detection of 18 metabolites, including methyl this compound. researchgate.net This initial profiling prompted a more extensive chemical investigation of the plant's extract, leading to the isolation and characterization of several other compounds, including a novel ceramide. researchgate.net This demonstrates how the identification of a compound like methyl this compound within a metabolomic screen can be correlated with the presence of a diverse array of other secondary metabolites.

In thyme (Thymus vulgaris), metabolomic profiling using direct infusion FT-ICR mass spectrometry under drought stress identified significant changes in a wide range of metabolites, including amino acids, carbohydrates, organic acids, and lipids. bham.ac.uk Although this compound was not the primary focus, the study showed that changes in lipid profiles are a key component of the plant's response to environmental stress, alongside changes in osmolytes and signaling molecules. bham.ac.uk This system-level view suggests that variations in this compound levels would likely be correlated with broader shifts in the plant's entire metabolome in response to external stimuli.

Future Directions and Emerging Research Opportunities in Heptacosanoate Studies

Elucidation of Novel Heptacosanoate Derivatives and Their Biological Relevance

The exploration for new derivatives of this compound from natural sources is a promising area of research. For instance, a study of the marine cyanobacterium Moorea producens led to the isolation of 2,3-dihydroxypropyl this compound, which demonstrated variable cytotoxic activity against several cancer cell lines. nih.govdntb.gov.ua Similarly, this compound, along with other known compounds, was isolated from the aerial parts of Vernonia guineensis and showed antibacterial properties. researchgate.net Another derivative, pentacosyl this compound, found in the cuticular wax of the plant Dolichandra cynanchoides, has been identified as a potent insecticide. mdpi.commdpi.comsemanticscholar.org

Research has also identified methyl this compound in various plant extracts, suggesting its potential as a bioactive compound. ekb.egontosight.aimdpi.com Furthermore, heptadecanoic acid, a related odd-chain saturated fatty acid, has been studied for its potential role in metabolic health, with research in dolphins suggesting it may help reverse metabolic syndrome. eurekalert.orgsciencedaily.com The discovery of these and other novel derivatives, such as those with antimicrobial and cytotoxic activities, opens avenues for investigating their mechanisms of action and potential therapeutic applications. nih.govresearchgate.net

Advanced Understanding of Enzymatic Mechanisms in this compound Biosynthesis

A deeper comprehension of the enzymatic pathways responsible for producing this compound and its derivatives is crucial for harnessing their potential. The biosynthesis of very-long-chain fatty acids like this compound involves a series of enzymatic reactions. Key enzymes in fatty acid metabolism include carnitine palmitoyltransferase II and acyl-CoA dehydrogenase, which are involved in the transport and breakdown of fatty acids for energy.

Future research will likely focus on identifying and characterizing the specific elongases, reductases, and other enzymes involved in the extension of fatty acid chains to 27 carbons. Understanding the regulation of these enzymatic pathways could enable the manipulation of this compound production in various organisms for industrial or therapeutic purposes. Studies on the biosynthesis of other long-chain fatty acids can provide a model for investigating this compound synthesis. For example, research into the biosynthesis of docosahexaenoic acid (DHA) in Aurantiochytrium utilizes omics technologies to unravel the underlying mechanisms. sciopen.comspkx.net.cn

Application of Omics Technologies for Comprehensive System-Level Analysis

The application of "omics" technologies, including genomics, transcriptomics, proteomics, and lipidomics, offers a powerful approach for a system-level understanding of this compound. mdpi.comnih.gov These technologies can be used to identify genes, proteins, and metabolic pathways associated with this compound metabolism and function. frontiersin.org

Lipidomics, the large-scale study of lipids, can reveal the complete lipid profile of a sample, including the presence and quantity of this compound and its derivatives. mdpi.com When combined with genomics and transcriptomics, researchers can correlate lipid profiles with gene expression patterns to identify the genetic basis of this compound production and regulation. nih.gov Proteomics can then be used to identify the specific enzymes and other proteins involved in these processes. mdpi.comnih.gov This integrated omics approach has been successfully applied to study the production of other fatty acids, such as DHA in microalgae, and can be adapted to investigate this compound. sciopen.comspkx.net.cn

Exploration of Ecological Roles and Inter-species Interactions Mediated by this compound

This compound and its derivatives are found in a variety of organisms, suggesting they play important ecological roles. For instance, heptacosanoic acid has been identified as a plant metabolite. nih.gov The presence of pentacosyl this compound in the cuticular wax of Dolichandra cynanchoides points to a defensive function against herbivores, as it exhibits potent insecticidal properties. mdpi.commdpi.comsemanticscholar.org

Future research should aim to further elucidate the role of this compound in plant-insect interactions, as well as its potential involvement in other ecological relationships, such as those between microbes and their hosts. Investigating the distribution of this compound across different species and ecosystems will provide insights into its evolutionary significance and its contribution to the chemical ecology of various environments.

Development of Computational Models for Structure-Activity Relationship Prediction

Computational modeling, particularly Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies, is becoming an indispensable tool in lipid research. nih.govresearchgate.netisarpublisher.com These models can predict the biological activity and physical properties of compounds based on their chemical structure.

For this compound and its derivatives, QSAR models can be developed to predict their potential therapeutic or industrial applications. nih.govcreative-proteomics.com By correlating structural features with observed activities (e.g., antimicrobial, cytotoxic, insecticidal), researchers can design new derivatives with enhanced potency and specificity. nih.gov This computational approach can significantly accelerate the discovery and optimization of novel this compound-based compounds for various applications, from pharmaceuticals to biomaterials. researchgate.net The use of various computational techniques, including multiple linear regression, principal component analysis, and machine learning algorithms like artificial neural networks and support vector machines, will be crucial in building robust and predictive models. nih.govcreative-proteomics.com

Q & A

Q. What analytical techniques are most robust for identifying and quantifying heptacosanoate in complex biological matrices?

To ensure accurate identification, combine chromatographic separation (e.g., GC-MS or LC-MS) with spectral libraries and internal standards for quantification. Calibration curves using synthetic this compound should account for matrix effects, and purity must be verified via NMR and elemental analysis . For reproducibility, document all parameters (e.g., column type, ionization settings) in the Methods section, adhering to journal guidelines for experimental transparency .

Q. How can researchers optimize synthesis protocols for this compound to improve yield and scalability?

Systematic optimization involves varying reaction conditions (temperature, catalyst loading, solvent polarity) while monitoring intermediates via TLC or HPLC. Compare yields against established esterification or saponification methods, and validate purity using melting point analysis and FT-IR. Include failure cases (e.g., side reactions) in supplementary materials to guide troubleshooting .

Q. What criteria should guide the selection of model systems for studying this compound’s physicochemical properties?

Prioritize systems that mimic the compound’s natural environment (e.g., lipid bilayers for membrane interactions). Use controlled variables (pH, temperature) and validate results across multiple replicates. Reference analogous studies on long-chain fatty acid esters to justify model choice .

Advanced Research Questions

Q. How can contradictory data on this compound’s biological activity be resolved across independent studies?

Conduct a meta-analysis to identify confounding variables (e.g., dosage variability, assay sensitivity). Replicate key experiments under standardized conditions, and apply statistical tests (ANOVA, regression) to assess reproducibility. Critically evaluate study designs for biases, such as inadequate blinding or sample size, using frameworks like the PICOT criteria to isolate variables .

Q. What experimental strategies are effective for elucidating this compound’s metabolic pathways in vivo?

Use isotopic labeling (e.g., ¹³C-heptacosanoate) paired with tracer studies in model organisms. Combine metabolomics (untargeted MS/MS) with enzyme inhibition assays to map pathways. Ensure ethical compliance by justifying animal models and sample sizes in protocols .

Q. How should researchers design studies to investigate this compound’s role in multi-component systems (e.g., lipid-protein interactions)?

Employ a factorial design to test interactions between this compound and co-factors (e.g., proteins, ions). Use surface plasmon resonance (SPR) or molecular dynamics simulations to quantify binding affinities. Pre-register hypotheses to mitigate confirmation bias and include negative controls .

Methodological & Reproducibility Considerations

Q. What steps ensure reproducibility in this compound research?

- Documentation : Provide raw data, code, and instrument settings in supplementary materials.

- Validation : Use independent batches of this compound and cross-validate results with orthogonal techniques (e.g., DSC for thermal stability).

- Reporting : Follow COSMOS-E guidelines for systematic reviews, detailing search strategies and exclusion criteria to minimize selection bias .

Q. How can researchers address gaps in this compound literature during hypothesis generation?

Perform a scoping review to map existing knowledge and apply the FLOAT method:

- Focus : Narrow the question to specific interactions (e.g., "How does this compound modulate enzyme X?").

- Link variables : Relate structural features (carbon chain length) to functional outcomes (binding affinity).

- Scope : Balance specificity with feasibility, avoiding overbroad questions .

Data Interpretation & Peer Review

Q. What statistical approaches are appropriate for analyzing dose-response relationships involving this compound?

Use non-linear regression (e.g., Hill equation) to model EC₅₀ values. Assess goodness-of-fit via R² and AIC, and report confidence intervals. For non-parametric data, apply Mann-Whitney U tests. Disclose all statistical software and versions used .

Q. How should researchers respond to critiques about this compound study limitations during peer review?

Acknowledge limitations (e.g., in vitro-to-in vivo extrapolation) and propose follow-up experiments. Cite precedent studies with similar constraints, and emphasize novel contributions (e.g., first evidence of this compound in Pathway Y). Revise the Discussion to avoid overgeneralization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |